Flumioxazin-monoamide Ammonia Salt
Description
Contextualization within Protoporphyrinogen (B1215707) Oxidase (PPO)-Inhibiting Herbicides
Flumioxazin (B1672886) belongs to the N-phenylphthalimide class of herbicides, which act by inhibiting the enzyme protoporphyrinogen oxidase (PPO). publications.gc.ca This enzyme is critical in the biosynthesis of both chlorophyll (B73375) in plants and heme in mammals. mass.govwho.int PPO catalyzes the oxidation of protoporphyrinogen IX (PPGIX) to protoporphyrin IX (PROTO IX). By blocking this step, Flumioxazin causes an accumulation of PPGIX, which then leaks from the plastid and is rapidly oxidized in the cytoplasm to PROTO IX. epa.govwikipedia.org In the presence of light and oxygen, this cytoplasmic PROTO IX acts as a potent photosensitizer, generating reactive oxygen species that lead to rapid lipid peroxidation and membrane damage, ultimately causing the death of susceptible plant cells. epa.govacs.org
The herbicidal activity of PPO inhibitors like Flumioxazin is characterized by rapid, light-dependent necrosis of treated plant tissues. epa.gov This mode of action provides effective control of a wide range of broadleaf weeds. wikipedia.org
Rationale for Derivatization to Amide and Ammonia (B1221849) Salt Forms in Agrochemical Development
The term "Flumioxazin-monoamide Ammonia Salt" suggests a specific chemical modification of the parent Flumioxazin molecule. This derivatization is a result of environmental degradation processes, primarily hydrolysis. fao.orgresearchgate.net
Flumioxazin is known to be unstable in aqueous environments, especially under neutral to alkaline conditions, where it undergoes hydrolysis. epa.govfao.orgnih.gov This process involves the opening of the cyclic imide ring structure of the Flumioxazin molecule. This cleavage results in the formation of a "monoamide" derivative, which contains a single amide bond and a carboxylic acid group. One of the major hydrolysis degradates of Flumioxazin is a compound identified as 482-HA . epa.govfao.orgepa.gov The chemical name for 482-HA is 7-Fluoro-6-[(2-carboxy-cyclohexenoyl)amino]-4-(2-propynyl)-1,4-benzoxazin-3(2H)-one, which fits the description of a monoamide. epa.govhpc-standards.com Another significant degradate formed through cleavage of the imide linkage is APF (6-Amino-7-fluoro-4-(2-propynyl)-1,4-benzoxazin-3(2H)-one). epa.govnoaa.gov
The "ammonia salt" designation points to a formulation strategy. Carboxylic acids, such as the 482-HA degradate, can be converted into salts to modify their physical properties, most notably their solubility in water. Forming an ammonium (B1175870) salt of the monoamide derivative could potentially enhance its water solubility, which might be relevant for its environmental mobility or for analytical purposes. While direct research on "this compound" is not prominent, the use of ammonium sulfate (B86663) as a tank mix adjuvant with Flumioxazin formulations is a common practice to enhance herbicidal activity. epa.govepa.gov This suggests the importance of ammonium ions in the application and performance of Flumioxazin-related compounds.
The primary rationale for studying such derivatives is to understand the environmental fate and metabolic pathways of the parent herbicide. The formation of more polar degradates like the monoamide can influence their persistence, mobility in soil and water, and potential for uptake by subsequent crops. epa.govfao.org
Historical Development and Research Trajectory of Flumioxazin and its Derivatives
Flumioxazin was developed by Sumitomo Chemical and first registered by the U.S. Environmental Protection Agency (EPA) in 2001 for use on soybean and peanut crops. wikipedia.org Its development was part of a broader effort to find effective PPO-inhibiting herbicides.
The research trajectory of Flumioxazin has followed a typical path for modern agrochemicals. Initial research focused on establishing its efficacy, mode of action, and the spectrum of weeds it controls. Subsequent research has extensively investigated its environmental fate, including its degradation in soil and water under various conditions. epa.govfao.org These studies have been crucial in identifying and characterizing its major degradates, including the monoamide derivative 482-HA and other compounds like APF and THPA (3,4,5,6-tetrahydrophthalic acid). epa.govnoaa.govwi.gov
A significant portion of the research has been dedicated to understanding the hydrolysis and photolysis of Flumioxazin, as these are its primary degradation pathways in the environment. fao.orgresearchgate.netnih.gov Studies have shown that the rate of hydrolysis is highly dependent on pH, being much faster in alkaline conditions. epa.govresearchgate.net The identification of degradates like 482-HA under high pH conditions is a direct result of this line of inquiry. fao.org
Metabolism studies in various organisms, including plants and animals, have also been a key research area to understand how Flumioxazin and its derivatives are processed biologically. who.intfao.org This body of research provides a comprehensive picture of the lifecycle of Flumioxazin from its application to its eventual breakdown into simpler compounds in the environment.
Data Tables
Table 1: Physicochemical Properties of Flumioxazin
| Property | Value |
| IUPAC Name | 2-(7-Fluoro-3-oxo-4-prop-2-ynyl-1,4-benzoxazin-6-yl)-4,5,6,7-tetrahydroisoindole-1,3-dione nih.gov |
| CAS Number | 103361-09-7 nih.gov |
| Molecular Formula | C₁₉H₁₅FN₂O₄ nih.gov |
| Molar Mass | 354.34 g/mol epa.gov |
| Water Solubility | 1.79 mg/L at 25°C epa.gov |
| Log P (octanol-water) | 2.55 fao.org |
| Vapor Pressure | 2.41 x 10⁻⁶ mm Hg at 22°C epa.gov |
| Melting Point | 201-204 °C nih.gov |
Table 2: Major Degradates of Flumioxazin
| Compound Name | Abbreviation | Molecular Formula | Formation Pathway |
| 7-Fluoro-6-[(2-carboxy-cyclohexenoyl)amino]-4-(2-propynyl)-1,4-benzoxazin-3(2H)-one epa.gov | 482-HA | C₁₉H₁₇FN₂O₅ hpc-standards.com | Hydrolysis (especially at high pH) fao.org |
| 6-Amino-7-fluoro-4-(2-propynyl)-1,4-benzoxazin-3(2H)-one noaa.gov | APF | C₁₂H₁₁FN₂O₂ | Hydrolysis epa.govfao.org |
| 3,4,5,6-Tetrahydrophthalic acid noaa.gov | THPA | C₈H₈O₄ | Hydrolysis epa.govfao.org |
Structure
2D Structure
Properties
Molecular Formula |
C19H20FN3O5 |
|---|---|
Molecular Weight |
389.4 g/mol |
IUPAC Name |
azane;2-[(7-fluoro-3-oxo-4-prop-2-ynyl-1,4-benzoxazin-6-yl)carbamoyl]cyclohexene-1-carboxylic acid |
InChI |
InChI=1S/C19H17FN2O5.H3N/c1-2-7-22-15-9-14(13(20)8-16(15)27-10-17(22)23)21-18(24)11-5-3-4-6-12(11)19(25)26;/h1,8-9H,3-7,10H2,(H,21,24)(H,25,26);1H3 |
InChI Key |
BPJBTQXDGOZQSR-UHFFFAOYSA-N |
Canonical SMILES |
C#CCN1C(=O)COC2=C1C=C(C(=C2)F)NC(=O)C3=C(CCCC3)C(=O)O.N |
Origin of Product |
United States |
Chemical Synthesis and Structural Elucidation of Flumioxazin Monoamide Ammonia Salt
Regioselective Synthesis Pathways for Flumioxazin-monoamide
Flumioxazin-monoamide, also known as the anilic acid derivative of flumioxazin (B1672886), is primarily formed through the regioselective hydrolysis of the parent compound, flumioxazin. This process involves the selective cleavage of one of the two amide bonds within the tetrahydrophthalimide moiety.
The synthesis of the flumioxazin-monoamide is achieved through a base-catalyzed hydrolysis of flumioxazin. researchgate.netresearchgate.net This reaction involves the opening of the cyclic imide ring. researchgate.netresearchgate.net The rate of this hydrolysis is significantly influenced by pH, with the reaction being accelerated under alkaline conditions. nih.govresearchgate.net
Key parameters for optimizing the synthesis of flumioxazin-monoamide include:
pH: The rate of hydrolysis of flumioxazin to its monoamide derivative is highly dependent on the pH of the solution. The reaction is significantly faster at higher pH values. nih.govresearchgate.net For instance, the half-life of flumioxazin is considerably shorter at pH 9 compared to pH 7 or 5. researchgate.netnih.gov
Temperature: As with most chemical reactions, temperature plays a role in the rate of hydrolysis. Increased temperature generally accelerates the degradation of flumioxazin.
Solvent: The reaction is typically carried out in aqueous buffer solutions to control the pH. nih.gov The choice of buffer can influence the reaction kinetics.
The general reaction can be depicted as the attack of a hydroxide (B78521) ion on one of the carbonyl groups of the imide ring, leading to ring opening and the formation of a carboxylate and an amide group.
The primary precursor for the synthesis of flumioxazin-monoamide is flumioxazin. Flumioxazin, with the chemical formula C19H15FN2O4, is an N-phenylphthalimide herbicide. nih.gov Its structure consists of a 1,4-benzoxazin-3(4H)-one moiety linked to a tetrahydrophthalimide group. nih.gov
The synthesis of flumioxazin itself is a multi-step process. A common synthetic route involves the reaction of 7-fluoro-6-amino-4-(2-propynyl)-1,4-benzoxazin-3(2H)-one with 3,4,5,6-tetrahydrophthalic anhydride. google.comgoogle.com The purity and characterization of the starting flumioxazin are crucial for obtaining a pure monoamide derivative.
The primary degradation product of flumioxazin hydrolysis is the flumioxazin-monoamide, referred to in some literature as the anilic acid derivative. researchgate.netresearchgate.net This compound is characterized by the presence of both a carboxylic acid group and an amide group resulting from the opening of the imide ring. researchgate.netresearchgate.net Further degradation of this monoamide can occur, leading to the cleavage of the remaining amide linkage to form the corresponding aniline (B41778) and a dicarboxylic acid, particularly under acidic or neutral conditions. researchgate.net
Table 1: Key Compounds in the Synthesis of Flumioxazin-monoamide
| Compound Name | Chemical Formula | Role in Synthesis |
| Flumioxazin | C19H15FN2O4 | Precursor |
| Flumioxazin-monoamide (Anilic Acid Derivative) | Not explicitly found | Product of Hydrolysis |
| 7-fluoro-6-amino-4-(2-propynyl)-1,4-benzoxazin-3(2H)-one | Not explicitly found | Intermediate in Flumioxazin Synthesis |
| 3,4,5,6-tetrahydrophthalic anhydride | C8H8O3 | Reactant in Flumioxazin Synthesis |
Salt Formation Chemistry of Flumioxazin-monoamide with Ammonia (B1221849)
The flumioxazin-monoamide, possessing a carboxylic acid group, can react with a base like ammonia to form an ammonium (B1175870) salt. quora.com This is an acid-base neutralization reaction. quora.com
Key process parameters would include:
Stoichiometry: The molar ratio of flumioxazin-monoamide to ammonia is a critical parameter. An equimolar or slight excess of ammonia would typically be used to ensure complete conversion to the salt.
Solvent: A suitable solvent that can dissolve both the flumioxazin-monoamide and ammonia would be necessary. The choice of solvent can influence the reaction rate and the ease of product isolation.
Temperature: The reaction is generally carried out at or below room temperature to control the exothermicity of the neutralization reaction.
pH Control: The final pH of the solution would be indicative of the extent of salt formation.
The stability of the flumioxazin-monoamide ammonia salt is an important consideration. Ammonium salts of carboxylic acids can exist in equilibrium with the free acid and ammonia. stackexchange.com The stability of the salt is influenced by several factors:
Temperature: Heating ammonium salts of carboxylic acids can lead to dehydration, potentially reforming the amide bond or causing decomposition. quora.comstackexchange.com
pH: The pH of the solution will affect the equilibrium between the salt, the free acid, and ammonia.
Moisture: The presence of water can influence the stability of the salt, potentially promoting hydrolysis of the amide or affecting the salt's crystalline structure.
The flumioxazin-monoamide itself is noted to be relatively stable to further hydrolysis, especially when compared to the parent flumioxazin. nih.gov However, the stability of its ammonium salt form would need to be experimentally determined.
Advanced Spectroscopic and Chromatographic Techniques for Research Synthesis Characterization
A combination of spectroscopic and chromatographic techniques is essential for the characterization of flumioxazin-monoamide and its ammonia salt.
Spectroscopic Techniques:
Mass Spectrometry (MS): LC-MS is a powerful tool for identifying flumioxazin and its degradation products, including the monoamide. nih.gov It provides information on the molecular weight and fragmentation patterns of the compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR would be crucial for the structural elucidation of the flumioxazin-monoamide, confirming the opening of the imide ring and the presence of both carboxylic acid and amide protons. NMR could also be used to characterize the ammonium salt, though the lability of the ammonium protons might require specific experimental conditions.
Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify the functional groups present in the molecules. For the flumioxazin-monoamide, characteristic peaks for the carboxylic acid (O-H and C=O stretching) and the amide (N-H and C=O stretching) would be expected. The formation of the ammonium salt would lead to changes in the IR spectrum, particularly the appearance of broad N-H stretching bands characteristic of the ammonium ion. spectroscopyonline.com
Chromatographic Techniques:
High-Performance Liquid Chromatography (HPLC): HPLC is the primary technique used for the separation and quantification of flumioxazin and its degradation products. researchgate.netnih.gov Reversed-phase HPLC with a suitable detector (e.g., UV or MS) would be the method of choice.
Gas Chromatography (GC): While flumioxazin and its monoamide are not highly volatile, GC could potentially be used after derivatization to make them more amenable to analysis. However, HPLC is generally preferred for these types of compounds. acs.org
Table 2: Analytical Techniques for Characterization
| Technique | Information Obtained |
| LC-MS | Molecular weight and structural fragments |
| NMR | Detailed molecular structure and connectivity |
| IR | Identification of functional groups |
| HPLC | Separation, quantification, and purity assessment |
High-Resolution Mass Spectrometry for Molecular Confirmation
High-resolution mass spectrometry (HRMS) would be an essential technique for confirming the elemental composition and exact mass of this compound. This powerful analytical tool provides highly accurate mass measurements, allowing for the unambiguous determination of a compound's molecular formula. In the context of this specific salt, HRMS would be crucial to verify the presence of the additional nitrogen and hydrogen atoms from the ammonia and the modification of the amide group. While HRMS is a standard method for such confirmations, no published data of its application to this compound is currently available.
Nuclear Magnetic Resonance (NMR) for Structural Analysis of Amide and Salt Moieties
Nuclear Magnetic Resonance (NMR) spectroscopy, including both ¹H and ¹³C NMR, would be indispensable for elucidating the detailed molecular structure of this compound. This technique provides information about the chemical environment of individual atoms within a molecule, allowing for the precise mapping of its connectivity and the characterization of functional groups.
Specifically, NMR would be used to:
Confirm the formation of the monoamide by observing characteristic shifts in the signals of protons and carbons adjacent to the newly formed amide bond.
Characterize the ammonium salt moiety by identifying the signals corresponding to the ammonium protons. The nature of these signals (e.g., their chemical shift and multiplicity) could also provide insights into the ionic interactions within the molecule.
Despite the theoretical utility of NMR in this context, no experimental NMR data for this compound has been reported in scientific literature.
X-Ray Crystallography for Solid-State Structure Elucidation (if applicable)
Should this compound be obtainable as a crystalline solid, single-crystal X-ray crystallography would offer the most definitive structural information. This technique can determine the precise three-dimensional arrangement of atoms in the crystal lattice, providing unambiguous details about bond lengths, bond angles, and intermolecular interactions. This would definitively confirm the ionic nature of the ammonium salt and reveal the conformation of the entire molecule in the solid state. The applicability of this technique is, however, contingent on the ability to grow suitable single crystals of the compound, and no such crystallographic data has been made public.
Biochemical Mechanism of Action and Cellular Target Interactions
Protoporphyrinogen (B1215707) Oxidase (PPO) Inhibition Kinetics and Enzyme-Substrate Dynamics
Specific kinetic data, such as the inhibition constant (Ki) and the type of inhibition, for Flumioxazin-monoamide Ammonia (B1221849) Salt are not available in the current body of scientific literature. However, studies have been conducted on the PPO inhibitory activity of flumioxazin's major metabolites. A study by the World Health Organization reported that the half maximal inhibitory concentration (IC50) for PPO was determined for flumioxazin (B1672886) and its main metabolites, including APF, in rat liver mitochondrial fractions. who.int Another study corroborated that flumioxazin is a more potent PPO inhibitor than its metabolites. nih.gov
Without dedicated studies on Flumioxazin-monoamide Ammonia Salt, it is not possible to provide a detailed analysis of its enzyme-substrate dynamics. The "ammonia salt" formulation could potentially influence its solubility and uptake, but its fundamental interaction with the PPO enzyme would be dictated by the monoamide structure itself.
Molecular Docking and Computational Modeling of this compound with PPO Active Sites
There are no published molecular docking or computational modeling studies that specifically investigate the interaction of this compound with the active site of PPO. Research in this area has focused on the parent compound, flumioxazin. A 3-dimensional molecular simulation revealed species-specific differences in the binding affinity of flumioxazin to PPO, which were attributed to differences in binding free energy. nih.gov Such studies are crucial for understanding the precise molecular interactions that drive inhibition. To understand the inhibitory potential of the monoamide, similar computational analyses would be required.
Porphyrin Accumulation and Reactive Oxygen Species (ROS) Generation Pathways in Target Organisms (Non-Human)
The mechanism of porphyrin accumulation and subsequent ROS generation is a hallmark of PPO-inhibiting herbicides. nih.gov In susceptible organisms, the inhibition of PPO leads to an accumulation of protoporphyrinogen IX, which leaks from its normal pathway and is oxidized to protoporphyrin IX. who.int This molecule, when exposed to light, becomes a powerful photosensitizer, leading to the formation of singlet oxygen and other ROS. These ROS then cause rapid peroxidation of membrane lipids, leading to cellular leakage and death. t3db.ca
While this is the established pathway for flumioxazin, specific studies quantifying porphyrin accumulation and ROS generation as a direct result of exposure to this compound are absent from the literature. The potency of this effect would be directly related to its PPO inhibition activity.
Cellular Membrane Disruption Mechanisms and Chlorophyll (B73375) Biosynthesis Interference
The cellular membrane disruption observed with PPO inhibitors is a direct consequence of the ROS-induced lipid peroxidation. nih.govt3db.ca This leads to a loss of membrane integrity, electrolyte leakage, and ultimately, cell death. In plants, the interference with the chlorophyll biosynthesis pathway at the PPO step is the primary mode of action. t3db.ca Treated plants exhibit necrosis and die shortly after exposure to sunlight. nih.gov It is presumed that if this compound is an active PPO inhibitor, it would trigger these same mechanisms of cellular damage.
Comparative Analysis of Mechanism with Parent Flumioxazin and Other PPO Inhibitors
A direct, detailed comparative analysis of the mechanism of this compound with flumioxazin and other PPO inhibitors is not possible due to the lack of specific data on the monoamide salt. However, existing research provides a basis for a general comparison with its parent compound. Studies have indicated that flumioxazin is a more potent PPO inhibitor than its metabolites, including APF. nih.gov This suggests that the structural modifications resulting from metabolism reduce the inhibitory activity.
The following table provides a conceptual comparison based on available data for flumioxazin and its metabolites.
| Feature | Flumioxazin | Flumioxazin Metabolite (e.g., APF) | This compound |
| PPO Inhibition | Potent inhibitor who.intnih.gov | Less potent inhibitor than flumioxazin nih.gov | Data not available |
| Porphyrin Accumulation | Induces significant accumulation nih.govwho.int | Presumed to be less pronounced than with flumioxazin | Data not available |
| ROS Generation | Leads to high levels of ROS nih.gov | Presumed to be lower than with flumioxazin | Data not available |
| Cellular Disruption | Causes rapid membrane damage t3db.ca | Effect is likely reduced compared to flumioxazin | Data not available |
Efficacy and Spectrum of Herbicidal Activity in Agricultural Ecosystems Non Clinical
Pre-Emergence Efficacy Studies on Diverse Weed Flora
The pre-emergence application of flumioxazin (B1672886) is most effective when applied to clean, weed-free soil surfaces before weed seeds germinate. albaugh.comnewsomseed.com It forms a chemical barrier on the soil surface, preventing the emergence of susceptible weed seedlings. chemicalwarehouse.com
Influence of Soil Type and Organic Matter on Efficacy
The efficacy of flumioxazin is significantly influenced by soil characteristics. Soils with high organic matter and/or high clay content generally require higher application rates to achieve the same level of weed control as soils with lower organic matter and clay content. amazonaws.comredeagleinternational.comepa.gov This is because flumioxazin can be adsorbed by soil organic matter and clay particles, making it less available for uptake by emerging weeds. Application to cloddy seedbeds can also lead to reduced weed control. amazonaws.comredeagleinternational.com
Table 1: Influence of Soil Properties on Flumioxazin Efficacy
| Soil Characteristic | Impact on Efficacy | Rationale |
| High Organic Matter | Reduced Efficacy | Increased adsorption of flumioxazin to organic matter, decreasing bioavailability. amazonaws.comredeagleinternational.com |
| High Clay Content | Reduced Efficacy | Adsorption of flumioxazin to clay particles, reducing availability for weed uptake. amazonaws.comredeagleinternational.com |
| Cloddy Seedbed | Reduced Efficacy | Uneven distribution of the herbicide barrier, allowing weeds to emerge through untreated soil. amazonaws.comredeagleinternational.com |
Impact of Soil Moisture and Temperature on Residual Control
Moisture is essential for the activation of flumioxazin in the soil for residual weed control. newsomseed.comepa.gov Following application, rainfall or irrigation of at least 0.25 to 0.5 inches is necessary to move the herbicide into the soil profile where weed seeds germinate. epa.govepa.gov Dry weather following application may reduce its effectiveness. newsomseed.comepa.gov However, if adequate moisture is received after a dry period, the product will still control susceptible germinating weeds. newsomseed.comepa.gov
The length of residual control provided by flumioxazin is also affected by environmental conditions. Residual control tends to decrease as temperature and precipitation increase. newsomseed.com Despite this, flumioxazin has a relatively short half-life in soil, reported to be around 17.9 days in sandy clay loam and 13.6 days in loamy sand under laboratory conditions. researchgate.net Field studies have shown a half-life of approximately 26.6 days in sandy clay loam and loamy sand. researchgate.net Soil temperature itself has been found to have little to no direct impact on the degradation of flumioxazin in the soil. researchgate.net
Post-Emergence Activity Against Susceptible Weed Biotypes
Flumioxazin also exhibits post-emergence activity on small, emerged weeds. chemicalwarehouse.com For optimal post-emergence control, it should be applied to actively growing weeds, typically less than 2 inches in height. amazonaws.comnewsomseed.com
Foliar Absorption and Translocation Dynamics in Plants
When applied post-emergence, flumioxazin acts as a contact herbicide. amazonaws.com It is absorbed by the foliage of susceptible plants. fao.org However, its translocation within the plant is limited. amazonaws.com Injury symptoms, such as necrotic spots, appear rapidly where the herbicide has made contact with the leaves. ncsu.edu In some susceptible species, the development of red pigments in the leaf veins suggests some level of translocation. ncsu.edu
Broadleaf Weed Control Spectrum Across Various Agronomic Systems
Flumioxazin provides broad-spectrum control of a wide variety of annual broadleaf weeds in numerous agricultural systems. global-agriculture.comncsu.edu It is used in crops such as soybeans, peanuts, cotton, and in non-crop areas. chemicalwarehouse.com
Table 2: Spectrum of Broadleaf Weeds Controlled by Flumioxazin
| Common Name | Scientific Name |
| Palmer Amaranth (B1665344) | Amaranthus palmeri |
| Spiny Amaranth | Amaranthus spinosus |
| Florida Beggarweed | Desmodium tortuosum |
| Hairy Bittercress | Cardamine hirsuta |
| Chickweed | Stellaria media |
| Doveweed | Murdannia nudiflora |
| Groundsel | Senecio vulgaris |
| Horseweed | Erigeron canadensis |
| Morningglory | Ipomoea spp. |
| Pigweed | Amaranthus spp. |
| Spurge | Euphorbia spp. |
| Woodsorrel | Oxalis spp. |
| Liverwort | Marchantia spp. |
| Eclipta | Eclipta prostrata |
| Hoary Alyssum | Berteroa incana |
This table is not exhaustive but represents a selection of commonly controlled broadleaf weeds. epa.govncsu.eduncsu.edu
Control of certain weeds, like eclipta, can vary depending on the location. ncsu.eduncsu.edu While primarily a broadleaf herbicide, flumioxazin also provides control of some annual grasses, such as crabgrass, though the level of control may decline with reduced application rates. ncsu.eduncsu.edu It is important to note that flumioxazin does not control nutsedge. ncsu.eduncsu.edu
Efficacy in Aquatic Plant Management Research
Efficacy in Aquatic Plant Management Research
Flumioxazin is a broad-spectrum, contact herbicide registered for aquatic use in 2010. noaa.gov It functions by inhibiting the protoporphyrinogen (B1215707) oxidase (PPO) enzyme, which disrupts chlorophyll (B73375) synthesis and leads to the rapid decomposition of treated plants. noaa.govchemicalwarehouse.com Its efficacy has been demonstrated against a wide range of nuisance and invasive aquatic weeds, including submerged, floating, and some emergent species. chemicalwarehouse.comalbaugh.comsolutionsstores.com
Research indicates that flumioxazin provides effective control of invasive species like Eurasian watermilfoil (Myriophyllum spicatum) and curly-leaf pondweed (Potamogeton crispus). noaa.govsolutionsstores.com It is also effective against other problematic plants such as cabomba, watermeal, duckweed, and water lettuce (Pistia stratiotes). msstate.edupropellerherbicide.com Studies have shown that flumioxazin can provide over 91% control of species like alligatorweed, giant salvinia, and water lettuce at certain application rates. researchgate.net However, its effectiveness can be variable; for instance, it provides less than 30% control of waterhyacinth (Eichhornia crassipes). researchgate.net
The efficacy of flumioxazin is notably influenced by water chemistry, particularly pH. noaa.gov The herbicide degrades rapidly in alkaline conditions. msstate.edu Field tests have shown its half-life to be 39 hours at a low pH (6.0-6.2), 18.6 hours at a neutral pH (7.0-7.2), and only 1.7 hours at a high pH (>8.5). ufl.edu This rapid hydrolysis in higher pH water can reduce its effectiveness. apms.org Consequently, applications are often recommended in the early morning when water pH is generally lower. noaa.govufl.edu
While effective against many target weeds, flumioxazin can also impact some desirable native species. noaa.gov Research has noted effects on plants such as coontail (Ceratophyllum demersum), various duckweeds (Lemna spp.), and certain pondweeds. noaa.gov However, when used appropriately, it can be a selective tool. For example, it is considered a good alternative to diquat (B7796111) for controlling water lettuce mixed with bulrush, as it does not cause the stem spotting associated with diquat applications. ufl.edu
Table 1: Efficacy of Flumioxazin on Various Aquatic Weed Species
| Target Weed Species | Efficacy/Research Findings | Citations |
| Submerged Weeds | ||
| Eurasian watermilfoil (Myriophyllum spicatum) | Effectively controlled. | noaa.govsolutionsstores.com |
| Curly-leaf pondweed (Potamogeton crispus) | Effectively controlled. | noaa.govsolutionsstores.com |
| Cabomba (Fanwort) | Excellent control. Particularly sensitive to flumioxazin. | ufl.edudpi.qld.gov.autownsville.qld.gov.au |
| Hydrilla (Hydrilla verticillata) | Effective in tank mixes with diquat (90% control). Efficacy is highly dependent on water pH. | propellerherbicide.comufl.eduapms.org |
| Sagittaria | Controlled when submerged, though results can be variable. | dpi.qld.gov.au |
| Floating Weeds | ||
| Water Lettuce (Pistia stratiotes) | Complete control with subsurface applications (≥100 µg a.i. L-1) and most foliar applications. | researchgate.netresearchgate.netdpi.qld.gov.au |
| Duckweed (Lemna spp.) | All herbicide treatments significantly reduced common duckweed in one study. | noaa.govmsstate.edu |
| Watermeal (Wolffia spp.) | Higher rates of liquid flumioxazin reduced biomass. Considered difficult to control. | msstate.edu |
| Giant Salvinia (Salvinia molesta) | Controlled at least 91% with rates of 168 g ai/ha or higher. | researchgate.net |
| Amazon Frogbit (Limnobium laevigatum) | Excellent control reported. | dpi.qld.gov.au |
| Waterhyacinth (Eichhornia crassipes) | Poor control (<30%) with both foliar and subsurface applications. | researchgate.net |
| Emergent Weeds | ||
| Alligatorweed (Alternanthera philoxeroides) | Controlled at least 91% with rates of 168 g ai/ha or higher. | researchgate.net |
| Sagittaria (emergent) | Control can be variable. | dpi.qld.gov.au |
| Pickerelweed, Maidencane, Eleocharis | Highly tolerant to foliar flumioxazin treatments. | researchgate.net |
Application Techniques for Aquatic Environments
The versatility of flumioxazin allows for different application techniques depending on the target weed's growth habit (submerged, emergent, or floating). chemicalwarehouse.comalbaugh.com
In-water Injection (Sub-surface Application)
Sub-surface application is the primary method for controlling submerged aquatic weeds. albaugh.com This technique involves applying the herbicide, often in a granular or liquid formulation, directly into the water column to achieve a target concentration. noaa.govalbaugh.com For submerged plants like hydrilla or cabomba, the goal is to create a concentration of 200-400 parts per billion (ppb) of the active ingredient in the water. albaugh.comufl.edu This method ensures that the herbicide comes into direct contact with the submersed plant tissues.
The technique can involve using deep water trailing hoses for larger-scale applications or shallow hoses for species like water lettuce in submersed stages. ufl.edu For weeds in deeper water, a drop-hose is often used to target the plants effectively. arizona.edu It is crucial to know the water depth and volume to calculate the correct concentration for submersed applications. ufl.edu This method is best suited for quiescent or slow-moving water bodies to prevent rapid dilution and ensure the necessary contact time is achieved. noaa.govufl.edu
Foliar Application
Foliar application involves spraying the herbicide directly onto the leaves of emergent and floating plants. noaa.gov This method is highly effective for species like water lettuce. researchgate.netufl.edu A study on a liquid formulation of flumioxazin applied as a foliar spray demonstrated control of common duckweed and watermeal. msstate.edu For effective post-emergence control, the herbicide should be mixed with a surfactant and applied to actively growing weeds, typically less than 2 inches in height. epa.gov Applications are most effective under sunny conditions with temperatures above 65°F and are considered rainfast within an hour. epa.gov
Application equipment can range from backpack sprayers and pressurized handguns for spot treatments to airboat or aerial applications for larger areas. ufl.eduarizona.eduepa.gov When applying as a foliar spray, care must be taken to minimize drift to non-target plants. ufl.edu Research has shown that many emergent species are highly tolerant to foliar flumioxazin treatments, which can be advantageous for selective weed control. researchgate.net
Environmental Fate and Degradation Pathways in Agroecosystems Non Human
Photodegradation Mechanisms on Soil and in Aquatic Systems
Flumioxazin (B1672886) undergoes rapid photodegradation, breaking down when exposed to sunlight, both on soil surfaces and in water. epa.gov The photolytic half-life of flumioxazin on soil is approximately 5.8 days, while in water, it is even shorter, at around 1 day. epa.govnih.gov
In aquatic systems, the rate of photodegradation is also influenced by pH. nih.gov For instance, after correcting for hydrolysis, the photolytic half-life at pH 7 is significantly shorter than at pH 5. nih.govresearchgate.net The degradation products formed through photolysis are generally the same as those produced by hydrolysis. nih.gov However, some studies have identified unique photoproducts, such as 482-PHO, which can be formed in significant amounts during aqueous photolysis. nih.gov The presence of sediment in aquatic systems can accelerate the degradation of flumioxazin and its photoproducts by facilitating microbial breakdown and reducing their presence in the water column where they are subject to photolysis. researchgate.netnih.gov
Aerobic and Anaerobic Microbial Degradation in Soil and Sediment
Microbial activity is a crucial factor in the degradation of flumioxazin in soil and sediment. researchgate.net The herbicide is not considered persistent in soil, with an average aerobic soil metabolism half-life of about 15 days. fao.orgnih.gov Degradation is even more rapid under anaerobic aquatic conditions, with a half-life of just 0.2 days. epa.govnih.gov
Role of Soil Microorganisms in Degradation Pathways
Soil microorganisms play a significant role in breaking down flumioxazin. researchgate.net The rate of degradation is influenced by soil characteristics such as moisture content, temperature, and organic matter, all of which affect microbial activity. researchgate.net Increased soil moisture and temperature generally lead to faster degradation due to enhanced microbial action. researchgate.netresearchgate.net Studies have shown that the half-life of flumioxazin in soil increases significantly when microbial activity is inhibited, confirming the primary role of microorganisms in its dissipation. researchgate.net Certain bacterial genera, such as Pseudomonas and Achromobacter, have been linked to the degradation of similar herbicides and are likely involved in the breakdown of flumioxazin. nih.gov
Identification of Microbial Metabolites
The microbial degradation of flumioxazin involves several metabolic reactions, including hydroxylation of the cyclohexene (B86901) ring, cleavage of the imide and amide linkages, and reduction of the double bond in the tetrahydrophthalimide ring. who.intfao.org In aerobic soil metabolism, while the parent compound degrades relatively quickly, the formation of various metabolites occurs. epa.gov
In anaerobic aquatic systems, a major metabolite identified is SAT-482-HA-2. nih.gov Under aerobic conditions in water-sediment systems, the primary metabolites are consistent with those from hydrolysis, namely THPA and APF. nih.gov The mineralization of flumioxazin, the complete breakdown to carbon dioxide, has been observed to be significant, particularly for the tetrahydrophthalimide (THP) part of the molecule. nih.gov
Key Degradation Metabolites of Flumioxazin
| Compound Name | Abbreviation | Formation Pathway(s) |
|---|---|---|
| 6-amino-7-fluoro-4-(2-propynyl)-1,4-benzoxazin-3(2H)-one | APF | Hydrolysis, Microbial Degradation |
| 3,4,5,6-tetrahydrophthalic acid | THPA | Hydrolysis, Microbial Degradation |
| 7-Fluoro-6-[(2-carboxy-cyclohexenoyl)amino]-4-(2-propynyl)-1,4-benzoxazin-3(2H)-one | 482-HA | Hydrolysis (alkaline), Photodegradation |
| 3,4,5,6-Tetrahydrophthalic acid anhydride | Δ-TPA | Hydrolysis |
| Not specified | 482-PHO | Photodegradation |
| Not specified | SAT-482-HA-2 | Anaerobic Microbial Degradation |
This table summarizes the major degradation products of flumioxazin and the primary environmental processes through which they are formed. epa.govepa.govnih.govepa.gov
Soil Adsorption, Desorption, and Leaching Potential of Flumioxazin-monoamide Ammonia (B1221849) Salt and its Degradates
The environmental mobility of herbicides and their degradation products in soil is a critical factor in determining their potential for off-site transport, including the contamination of groundwater and surface water bodies. The processes of adsorption, desorption, and leaching are governed by the chemical properties of the compound and the physical and chemical characteristics of the soil. In the context of flumioxazin, understanding the behavior of its primary degradates is paramount, as they exhibit different mobility profiles compared to the parent compound.
One of the principal degradation products of flumioxazin is formed through the hydrolysis of the imide ring, resulting in a monoamide carboxylic acid, scientifically identified as 7-Fluoro-6-[(2-carboxy-cyclohexenoyl)amino]-4-(2-propynyl)-1,4-benzoxazin-3(2H)-one, also known as 482-HA. epa.gov Under certain environmental conditions, particularly in the presence of ammonia, this acidic degradate can form an ammonia salt. The environmental fate of this "Flumioxazin-monoamide Ammonia Salt" is intrinsically linked to the behavior of its constituent ion, 482-HA.
Flumioxazin (Parent Compound):
Flumioxazin itself is characterized by its relatively low mobility in soil. epa.gov Studies have indicated that its potential to leach into groundwater is low due to its rapid degradation and moderate to high adsorption to soil particles. epa.gov The primary mechanism for this adsorption is the interaction with soil organic matter. Research has shown a strong positive correlation between the organic matter content of the soil and the extent of flumioxazin adsorption. epa.gov
In a study examining seven different agricultural soils, the Freundlich distribution coefficient (Kf), a measure of adsorption capacity, for flumioxazin ranged from 0.4 to 8.8. epa.gov This variation underscores the influence of soil composition on its retention. Desorption studies have indicated that flumioxazin does not exhibit significant hysteresis, meaning it can be released from soil particles back into the soil solution, particularly with increased soil water content. epa.gov However, its rapid degradation often limits the extent of leaching.
Degradates: APF, THPA, and 482-HA (Flumioxazin-monoamide)
In contrast to the parent compound, the major degradates of flumioxazin—APF (6-amino-7-fluoro-4-(2-propynyl)-1,4,-benzoxazin-3(2H)-one), THPA (3,4,5,6-tetrahydrophthalic acid), and 482-HA—are significantly more mobile and persistent in the environment. epa.govwi.gov
APF and THPA: These two degradates are considered to be very mobile. epa.govwi.gov Their high mobility, coupled with their persistence, raises concerns about their potential to leach into groundwater. wi.gov The organic carbon-water (B12546825) partitioning coefficient (Koc), which indicates the tendency of a chemical to bind to organic carbon in soil, is reported to be low for both APF and THPA, confirming their high mobility potential. epa.gov
482-HA (Flumioxazin-monoamide): The degradate 482-HA, the monoamide resulting from the initial hydrolysis of flumioxazin, is also believed to be very mobile, especially in alkaline environments. epa.gov As a carboxylic acid, its solubility and mobility are pH-dependent. At higher pH values, the carboxylic acid group will deprotonate, forming a negatively charged carboxylate ion. This anionic form is more water-soluble and less likely to adsorb to negatively charged soil colloids (like clay and organic matter), thus increasing its leaching potential. The formation of an ammonia salt of 482-HA would further enhance its solubility and mobility in the soil profile.
The following interactive table summarizes the soil mobility characteristics of flumioxazin and its key degradates.
| Compound | Common Name/Abbreviation | Soil Mobility Potential | Key Influencing Factors |
| Flumioxazin | Parent Compound | Low to Medium | High adsorption to soil organic matter, rapid degradation. |
| 6-amino-7-fluoro-4-(2-propynyl)-1,4,-benzoxazin-3(2H)-one | APF | High | High persistence and mobility. |
| 3,4,5,6-tetrahydrophthalic acid | THPA | High | High persistence and mobility. |
| 7-Fluoro-6-[(2-carboxy-cyclohexenoyl)amino]-4-(2-propynyl)-1,4-benzoxazin-3(2H)-one | 482-HA (Flumioxazin-monoamide) | High | Believed to be very mobile, especially in alkaline soils. As an anion, it has increased water solubility and reduced adsorption. |
Volatilization Potential from Soil and Plant Surfaces
Volatilization is the process by which a substance transitions from a solid or liquid state into a gaseous state and is released into the atmosphere. For pesticides, this can be a significant pathway of dissipation from treated soil and plant surfaces, potentially leading to atmospheric transport and deposition in non-target areas.
Flumioxazin (Parent Compound):
The potential for flumioxazin to volatilize from soil and plant surfaces is considered to be low. This is primarily attributed to its low vapor pressure. noaa.gov Regulatory assessments and scientific literature consistently report that volatilization losses of flumioxazin from soil surfaces are negligible.
This compound and its Degradates:
Information specifically on the volatilization potential of "this compound" is not available in the scientific literature. However, inferences can be made based on the chemical properties of its constituent parts and related compounds.
The degradate 482-HA is a carboxylic acid. Generally, carboxylic acids have lower vapor pressures than their corresponding parent esters or amides, especially when they exist in a salt form. The formation of the ammonia salt of 482-HA would create an ionic compound. Ionic compounds are non-volatile due to the strong electrostatic forces holding the ions together in the crystal lattice, which require a large amount of energy to overcome.
Therefore, it is highly probable that the This compound has a very low to negligible volatilization potential from both soil and plant surfaces.
Similarly, the other major degradates, APF and THPA, are also expected to have low volatilization potential. THPA is a dicarboxylic acid, and APF is an amine, both of which are functional groups that tend to decrease a molecule's volatility compared to the parent flumioxazin.
The following table provides a summary of the volatilization potential.
| Compound | Common Name/Abbreviation | Volatilization Potential | Rationale |
| Flumioxazin | Parent Compound | Low | Low vapor pressure. |
| This compound | N/A | Very Low to Negligible (Inferred) | As a salt, it is an ionic compound and therefore non-volatile. |
| 6-amino-7-fluoro-4-(2-propynyl)-1,4,-benzoxazin-3(2H)-one | APF | Low (Inferred) | Presence of polar amine group. |
| 3,4,5,6-tetrahydrophthalic acid | THPA | Low (Inferred) | As a dicarboxylic acid, it has low volatility. |
Herbicide Resistance Evolution and Management Strategies in Weeds
Characterization of Target-Site Resistance Mechanisms to Flumioxazin-monoamide Ammonia (B1221849) Salt
Target-site resistance (TSR) is a primary mechanism through which weeds evolve resistance to herbicides. frontiersin.org This form of resistance arises from genetic modifications at the herbicide's binding site, reducing its efficacy. In the context of flumioxazin (B1672886), TSR predominantly involves alterations in the gene encoding the PPO enzyme. It is important to note that scientific literature primarily discusses "flumioxazin." Flumioxazin can undergo hydrolysis, opening its cyclic imide moiety to form an anilic acid derivative, which is a monoamide. researchgate.net The term "Flumioxazin-monoamide Ammonia Salt" likely refers to a salt of this primary metabolite. The resistance mechanisms discussed below have been identified in response to the parent compound, flumioxazin.
Point Mutations in PPO Genes
The most documented mechanism of target-site resistance to PPO-inhibiting herbicides, including flumioxazin, involves specific point mutations in the nuclear gene encoding PPO, most commonly the PPX2 gene. cambridge.org These mutations alter the amino acid sequence of the PPO enzyme, thereby reducing the binding affinity of the herbicide to its target.
One of the most well-characterized mutations is a deletion of the glycine (B1666218) residue at position 210 (ΔG210) of the PPO2 enzyme. cambridge.orgnih.gov This mutation has been identified in several resistant weed species, notably in common waterhemp (Amaranthus tuberculatus) and Palmer amaranth (B1665344) (Amaranthus palmeri). cambridge.orgnih.gov Another significant mutation is the substitution of arginine with glycine or methionine at position 128 (R128G or R128M). roadsideweeds.com The presence of these mutations can confer varying levels of resistance to different PPO-inhibiting herbicides.
| Weed Species | PPO2 Mutation | Herbicide | Resistance Level (Fold-Increase in GR₅₀) |
| Amaranthus palmeri | ΔG210 | Fomesafen (B1673529) | 8- to 15-fold |
| Amaranthus palmeri | R128G | Fomesafen | 3- to 10-fold |
Data sourced from studies on fomesafen resistance in Palmer amaranth, with cross-resistance implications for other PPO inhibitors like flumioxazin. roadsideweeds.com GR₅₀ represents the herbicide dose required for a 50% reduction in growth.
Gene Amplification of PPO
A less common but significant target-site resistance mechanism is the amplification of the gene encoding the target enzyme. frontiersin.org In the case of PPO inhibitors, an increase in the copy number of the PPO2 gene can lead to the overproduction of the PPO enzyme. This overproduction means that even if a portion of the enzyme is inhibited by flumioxazin, a sufficient amount remains active to carry out its physiological function, thus allowing the plant to survive.
Recent research has identified that some Palmer amaranth populations resistant to PPO inhibitors possess an increased copy number of the PPO2 gene. uark.edu Furthermore, studies have shown a 3- to 6-fold upregulation of PPO2 expression in resistant plants. uark.edu This elevated expression, especially when combined with resistance-conferring mutations like ΔG210, can contribute to higher levels of resistance to soil-applied PPO herbicides. uark.edu
Non-Target Site Resistance Mechanisms in Weed Biotypes
Non-target site resistance (NTSR) encompasses a range of mechanisms that prevent the herbicide from reaching its target site in a lethal concentration. frontiersin.orgdayilongagrochemical.com These mechanisms are generally more complex than TSR and can confer resistance to herbicides with different modes of action.
Enhanced Herbicide Metabolism (e.g., Cytochrome P450 Monooxygenases, Glutathione (B108866) S-Transferases)
One of the most critical NTSR mechanisms is the enhanced metabolic detoxification of the herbicide. dayilongagrochemical.com Resistant weed biotypes may exhibit an increased ability to metabolize flumioxazin into non-toxic or less toxic compounds before it can inhibit the PPO enzyme. This metabolic enhancement is often mediated by large and diverse enzyme families.
Cytochrome P450 Monooxygenases (P450s): This superfamily of enzymes plays a crucial role in the oxidation of a wide range of compounds, including herbicides. frontiersin.orgnih.govnih.gov P450s can detoxify herbicides by adding an oxygen atom, which often makes the molecule more water-soluble and susceptible to further degradation. Enhanced expression or activity of specific P450 enzymes has been linked to resistance to various herbicide classes and is a suspected mechanism in flumioxazin resistance. nih.gov
Glutathione S-Transferases (GSTs): GSTs are another major family of detoxification enzymes that catalyze the conjugation of the tripeptide glutathione to electrophilic herbicide molecules. mdpi.comnih.gov This process increases the water solubility of the herbicide and marks it for sequestration into the vacuole, effectively neutralizing its phytotoxic activity. mdpi.com Studies have demonstrated that the overexpression of certain GSTs, particularly from the phi and tau classes, is associated with tolerance to multiple herbicides. mdpi.comnih.gov The role of GSTs in the detoxification of flumioxazin is an active area of research, with evidence suggesting their involvement in the metabolic defense against this herbicide in some plant species. mdpi.comresearchgate.netfao.org
Altered Herbicide Translocation or Sequestration
For an herbicide to be effective, it must be absorbed by the plant and translocated to its site of action. ucanr.edu Some resistant weed biotypes have evolved mechanisms to limit this movement. Reduced translocation involves confining the herbicide to the initial point of contact, such as the leaves, and preventing its movement to other parts of the plant where it would cause more significant damage. nih.gov
Sequestration is another mechanism where the herbicide is transported to and stored in cellular compartments, like the vacuole, or bound to cell walls, where it cannot interact with the PPO enzyme in the chloroplasts and mitochondria. dayilongagrochemical.com While reduced absorption, altered translocation, and sequestration are known NTSR mechanisms for other herbicides, their specific contribution to flumioxazin resistance in various weed species is an area requiring further detailed investigation. frontiersin.orgucanr.edu
Cross-Resistance Patterns with Other PPO-Inhibiting Herbicides and Different Modes of Action
The evolution of resistance to one herbicide can sometimes confer resistance to other herbicides within the same chemical family or with the same mode of action, a phenomenon known as cross-resistance. nih.gov In the case of flumioxazin, weeds with target-site mutations in the PPO2 gene often exhibit cross-resistance to other PPO-inhibiting herbicides.
For instance, Palmer amaranth populations resistant to fomesafen due to the ΔG210 mutation also show varying levels of resistance to other PPO inhibitors. Research has documented the following efficacy ranking of foliar-applied PPO herbicides on fomesafen-resistant accessions: saflufenacil (B1680489) > acifluorfen (B165780) = flumioxazin > carfentrazone (B104449) = lactofen (B128664) > pyraflufen-ethyl (B41820) > fomesafen > fluthiacet-methyl. roadsideweeds.com This indicates that while resistance is present for flumioxazin, its level may differ from that of other herbicides in the same group.
Furthermore, a more concerning development is the occurrence of multiple resistance, where a weed biotype is resistant to herbicides from two or more different mode-of-action groups. This can be due to the stacking of different resistance mechanisms (e.g., a target-site mutation for one herbicide and enhanced metabolism for another) or a single NTSR mechanism, like enhanced metabolism by P450s, that can detoxify a broad range of herbicides. frontiersin.orgnih.gov Studies have identified PPO-resistant Palmer amaranth populations that are also resistant to glyphosate (B1671968) (an EPSP synthase inhibitor) and trifloxysulfuron (B132728) (an ALS inhibitor). roadsideweeds.com The presence of such multiple-resistant biotypes severely limits chemical weed control options and underscores the complexity of managing herbicide resistance. cambridge.org
Integrated Weed Management Approaches for Resistance Mitigation
Integrated Weed Management (IWM) is a multifaceted approach that combines various weed control methods to manage weed populations in a way that is economically viable, environmentally sustainable, and minimizes the selection pressure for herbicide resistance. For herbicides containing active ingredients like flumioxazin, which belongs to the Group 14 herbicides (PPO inhibitors), adopting an IWM program is crucial for long-term efficacy. epa.govalbaugh.comepa.govepa.gov An effective IWM program includes scouting, historical field data on herbicide use and crop rotation, and a combination of chemical, cultural, and mechanical control methods. epa.gov
Herbicide Rotation and Mixture Strategies
To delay the evolution of herbicide resistance, it is critical to rotate the use of herbicides with different modes of action. epa.govepa.gov Any weed population has the potential to contain or develop plants that are naturally resistant to Group 14 herbicides like flumioxazin. albaugh.comepa.gov Repeated use of the same herbicide or herbicides from the same group in a field can lead to the dominance of resistant weed biotypes. albaugh.comepa.gov
Herbicide Rotation: A fundamental strategy is to rotate the use of flumioxazin or other Group 14 herbicides within a growing season or between growing seasons with herbicides from different groups that are effective against the same weed species. epa.govepa.gov This practice helps to prevent the selection and proliferation of resistant individuals.
Herbicide Mixtures: Tank-mixing herbicides with different modes of action is another effective strategy. epa.govawsjournal.org When using a tank mix, it is important to select a partner herbicide that is effective against the target weed(s), especially if there is known resistance to one of the components. epa.govepa.gov The partner herbicide should be used at a rate that would provide equivalent control to the more resistance-prone herbicide in the mixture. epa.gov
Research has demonstrated the enhanced efficacy of flumioxazin when used in combination with other herbicides. For instance, studies on weed control in sugarcane showed that while flumioxazin alone had variable effectiveness that declined over time, combinations with herbicides like metribuzin (B1676530) and diclosulam (B129774) maintained high efficacy (over 90%). nih.gov Another study in citrus orchards found that a mixture of flumioxazin and glyphosate provided excellent weed control. weedcontroljournal.org The combination of flumioxazin with glufosinate (B12851) has also been shown to improve herbicidal activity in controlling unwanted vegetation. google.com
Table 1: Efficacy of Flumioxazin in Herbicide Mixtures for Weed Control
| Flumioxazin Mixture | Target Crop/Area | Efficacy Finding |
|---|---|---|
| Flumioxazin + Metribuzin | Sugarcane | Maintained high efficacy (>90%) over time. nih.gov |
| Flumioxazin + Diclosulam | Sugarcane | Maintained high efficacy (>90%) over time. nih.gov |
| Flumioxazin + Glyphosate | Citrus Orchards | Resulted in excellent weed control. weedcontroljournal.org |
| Flumioxazin + Glufosinate | General Vegetation | Exhibited excellent herbicidal activity. google.com |
| Flumioxazin + Paraquat | Strip-Tillage Cotton | Controlled multiple weed species by ≥ 96%. usda.gov |
Cultural and Mechanical Weed Control Synergies
Integrating cultural and mechanical weed control methods with herbicide applications can create a more robust and sustainable weed management system. researchgate.netsare.org These practices can help reduce the reliance on herbicides alone and create an environment that is less favorable for weed growth and establishment.
Cultural Weed Control: Cultural practices aim to give the crop a competitive advantage over weeds. researchgate.netsare.org These can include:
Crop Rotation: Alternating crops with different life cycles and competitive abilities can disrupt weed cycles. epa.gov
Seeding Rates: Higher crop seeding rates can lead to a denser crop canopy, which can shade out and suppress the growth of weeds. epa.govresearchgate.net
Planting Dates: Adjusting planting dates can help the crop establish before a major flush of weeds. researchgate.net
Cover Crops: Planting cover crops can suppress weed growth during fallow periods and improve soil health. sare.org
Research in organic chickpea production demonstrated that integrating early planting, higher seeding rates, and pre-emergent weed control practices could increase yields significantly compared to standard practices. researchgate.net Similarly, studies in faba bean production showed that combining an effective pre-emergence herbicide like flumioxazin with high-intensity IWM strategies, including increased seeding rates and narrower row spacing, resulted in excellent weed control and higher crop yields. usask.ca
Mechanical Weed Control: Mechanical methods physically remove or destroy weeds. These methods are particularly important in integrated systems to manage weeds that escape herbicide applications or in situations where herbicide use is limited. researchgate.netresearchgate.net Mechanical practices include:
Tillage: Tillage can be used to bury weed seeds and destroy emerged weeds before planting. epa.govalbaugh.com However, it can also bring dormant weed seeds to the surface.
Cultivation/Hoeing: Inter-row cultivation or hoeing can control weeds between crop rows during the growing season. albaugh.comresearchgate.net
Mowing: Mowing can be used to manage weeds in non-crop areas or in certain cropping systems to prevent weed seed production.
The combination of these cultural and mechanical practices with a judicious herbicide program, including products with active ingredients like flumioxazin, forms the basis of a successful IWM strategy to mitigate the evolution of herbicide resistance. usask.ca
Table 2: Integration of Weed Management Strategies and Their Impact
| IWM Strategy | Crop | Key Findings |
|---|---|---|
| Early Planting + Increased Seeding Rate + Pre-emergent Weed Control | Organic Chickpea | Greater than 6-fold increase in yield compared to controls. researchgate.net |
| Pre-emergence Herbicide (e.g., Flumioxazin) + High IWM Intensity (seeding rate, row spacing) | Faba Bean | Achieved near-perfect weed control and good crop production. usask.ca |
| Herbicide Rotation (Different Modes of Action) | General | Delays the development of resistant weed biotypes. epa.govepa.gov |
| Herbicide Tank Mixtures (e.g., Flumioxazin + Glyphosate) | Various | Provides broader spectrum and more robust weed control. weedcontroljournal.org |
Analytical Methodologies for Environmental and Biological Matrices Non Human
Extraction and Cleanup Procedures for Complex Environmental Samples (Soil, Water, Plant Tissues)
The initial and crucial step in analyzing Flumioxazin-monoamide Ammonia (B1221849) Salt from complex matrices like soil, water, and plant tissues is the efficient extraction of the target analyte and removal of interfering substances. The choice of extraction and cleanup method is highly dependent on the sample type and the target compound's chemical properties.
For soil samples, a common approach involves extraction with a mixture of an organic solvent and an acid. For instance, a method developed for flumioxazin (B1672886) and its degradates utilizes a two-step extraction with acetone/1% HCl (9:1, v/v) followed by acetonitrile (B52724)/1% HCl (8:2, v/v). epa.gov Another established method for flumioxazin in soil employs an extraction with acetone/0.1 N HCl (5/1, v/v), followed by partitioning into dichloromethane. epa.gov
Cleanup, the process of purifying the extract, is essential to minimize matrix effects and enhance the sensitivity and selectivity of the subsequent analysis. Solid-phase extraction (SPE) is a widely used cleanup technique. For the analysis of flumioxazin and its metabolites, C18 cartridges are often used for cleanup. epa.gov Florisil column chromatography is another effective cleanup method, particularly for removing interfering compounds from soil extracts before gas chromatographic analysis. epa.gov In some cases, for food samples, an NH2-solid phase extraction (SPE) column is used for purification. chrom-china.com
For water samples, direct injection may be possible for certain analytical techniques, but often a concentration and cleanup step is necessary, especially for trace-level analysis. lcms.cz Liquid-liquid extraction (LLE) or SPE can be employed to isolate and concentrate the analytes from the water matrix.
In plant tissues, the extraction process must efficiently release the analyte from the cellular matrix. Acidified methanol (B129727) is a common extraction solvent for polar pesticides in plant-based foods. eurl-pesticides.eu The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method, a streamlined approach involving extraction with acetonitrile and partitioning with salts, followed by dispersive SPE cleanup, is also widely applied for pesticide residue analysis in various food matrices. thermofisher.com
Chromatographic Separation Techniques for Flumioxazin-monoamide Ammonia Salt and its Metabolites
Chromatography is the cornerstone of separating complex mixtures into their individual components. Both high-performance liquid chromatography (HPLC) and gas chromatography (GC) are extensively used for the analysis of this compound and its metabolites.
High-Performance Liquid Chromatography (HPLC) with Various Detection Modes
HPLC is a versatile technique well-suited for the analysis of polar and thermally labile compounds like many pesticide metabolites. Several HPLC methods have been developed for flumioxazin and its degradation products. epa.gov The separation is typically achieved on a reversed-phase column, such as a C18 column. envirobiotechjournals.com The mobile phase often consists of a mixture of water and an organic solvent like methanol or acetonitrile, with additives such as ammonium (B1175870) acetate (B1210297) or formic acid to improve peak shape and ionization efficiency for mass spectrometry detection. envirobiotechjournals.com
Different detection modes can be coupled with HPLC:
UV Detection: While less common for trace-level residue analysis due to lower sensitivity and selectivity, UV detection can be used for quantifying higher concentrations of flumioxazin. envirobiotechjournals.com
Mass Spectrometry (MS): The coupling of HPLC with mass spectrometry (LC-MS) and tandem mass spectrometry (LC-MS/MS) is the most powerful technique for the trace analysis of flumioxazin and its metabolites, offering high sensitivity and specificity. envirobiotechjournals.comgoogle.com
Gas Chromatography (GC) with Selective Detectors
GC is a suitable technique for volatile and thermally stable compounds. While flumioxazin itself can be analyzed by GC, some of its more polar metabolites may require derivatization to increase their volatility. epa.gov
Selective detectors are crucial for sensitive and specific detection of nitrogen-containing compounds like flumioxazin:
Nitrogen-Phosphorus Detector (NPD): This detector is highly selective for compounds containing nitrogen and phosphorus, making it well-suited for flumioxazin analysis. epa.govepa.gov
Mass Spectrometry (MS): GC coupled with a mass spectrometer (GC-MS) provides both separation and structural information, allowing for confident identification and quantification of the analyte. epa.govepa.govchrom-china.com Analysis is often performed in the selected ion monitoring (SIM) mode for enhanced sensitivity. chrom-china.com
Mass Spectrometric Identification and Quantification
Mass spectrometry is an indispensable tool for the definitive identification and precise quantification of pesticide residues at trace levels.
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Trace Analysis
LC-MS/MS has become the gold standard for the analysis of flumioxazin and its metabolites in environmental and biological samples due to its exceptional sensitivity, selectivity, and robustness. envirobiotechjournals.comgoogle.com This technique involves the separation of compounds by HPLC, followed by ionization and detection by a tandem mass spectrometer.
The use of multiple reaction monitoring (MRM) mode in LC-MS/MS provides high selectivity by monitoring a specific precursor ion to product ion transition for the target analyte. envirobiotechjournals.com This minimizes interferences from the sample matrix and allows for the detection and quantification of residues at very low concentrations, often in the parts-per-billion (ppb) or even parts-per-trillion (ppt) range. lcms.czenvirobiotechjournals.com
Table 1: Example LC-MS/MS Parameters for Flumioxazin Analysis
| Parameter | Setting |
| LC Column | Reversed-phase C18 (e.g., 2.1 x 100 mm, 5 µm) envirobiotechjournals.com |
| Mobile Phase | A: Water with 5 mM ammonium acetate and 0.1% acetic acid envirobiotechjournals.com |
| B: Methanol with 5 mM ammonium acetate and 0.1% acetic acid envirobiotechjournals.com | |
| Ionization Mode | Positive Electrospray Ionization (ESI+) envirobiotechjournals.com |
| MRM Transition | 354.3 -> 128.90 (Quantifier) envirobiotechjournals.com |
| 354.3 -> 81.60 (Qualifier) envirobiotechjournals.com |
Ion Chromatography (IC) for Ammonia Salt Component Analysis
Ion chromatography is a specialized form of chromatography designed for the separation and quantification of ionic species. It is the ideal method for the analysis of the ammonium cation (NH4+), which is the salt component of this compound. thermofisher.com IC can directly determine ammonium in various matrices, including water and soil extracts. thermofisher.com
Spectrophotometric and Electrochemical Methods for Ammonia and Related Degradates
The degradation of nitrogen-containing herbicides like Flumioxazin can lead to the formation of simpler molecules, including ammonia. The analysis of ammonia in environmental matrices such as soil and water is well-established and can be accomplished through various spectrophotometric and electrochemical methods.
Spectrophotometric Methods
Spectrophotometric techniques for ammonia determination are typically colorimetric, relying on a chemical reaction that produces a colored compound, with the intensity of the color being proportional to the ammonia concentration. epa.gov
Indophenol (B113434) Blue Method (Berthelot Reaction): This is one of the most common methods for ammonia analysis. In an alkaline medium, ammonia reacts with phenol (B47542) and hypochlorite (B82951) to form indophenol blue. epa.govlew.ro The reaction is often catalyzed by sodium nitroprusside to enhance color development and sensitivity. epa.govresearchgate.net The resulting blue color is measured spectrophotometrically, typically at a wavelength of around 630-640 nm. researchgate.netwisc.edu Salicylic acid can be used as a safer alternative to phenol, forming a green-colored complex. lew.roatlantis-press.com This method is applicable to various water samples and soil extracts. wisc.eduatlantis-press.com
Nessler's Reagent Method: This classic method involves the reaction of ammonia with Nessler's reagent (an alkaline solution of potassium tetraiodomercurate(II)) to produce a yellow-to-brown colloid. atlantis-press.com The color intensity is measured to determine the ammonia concentration. While widely used, this method has disadvantages, including the toxicity of the mercury-containing reagent and potential interference from other ions that can cause turbidity. atlantis-press.commetrohm.com
A comparison of common spectrophotometric methods for ammonia is presented below.
| Method | Principle | Wavelength (nm) | Advantages | Disadvantages |
| Indophenol Blue (Berthelot) | Reaction with phenol/salicylate and hypochlorite to form indophenol. epa.govlew.ro | 630 - 640 | High sensitivity, safer alternative (salicylate) available. researchgate.net | Slower reaction time, potential for interference. metrohm.com |
| Nessler's Reagent | Reaction with alkaline potassium tetraiodomercurate(II). atlantis-press.com | 400 - 425 | Rapid color development. | Toxic mercury reagent, interference from turbidity. atlantis-press.commetrohm.com |
| Ninhydrin (B49086) Method | Reaction of ammonia with ninhydrin in an alkaline medium. researchgate.net | 508 | Simple, accurate, and precise. researchgate.net | Evaluated primarily for aqueous media. researchgate.net |
Electrochemical Methods
Electrochemical methods offer an alternative to spectrophotometry, often providing faster analysis times and the ability to measure turbid or colored samples without extensive pretreatment. metrohm.commetrohm.com
Ammonia Ion-Selective Electrode (ISE): This is the most prevalent electrochemical technique. The electrode uses a hydrophobic, gas-permeable membrane that separates the sample from an internal solution of an ammonium salt. metrohm.comcdc.gov After adding a strong base to the sample to convert ammonium ions (NH₄⁺) to ammonia gas (NH₃), the gas diffuses across the membrane, changing the pH of the internal solution. metrohm.com This pH change is detected by an internal pH sensor and is proportional to the ammonia concentration in the sample. metrohm.com ISEs are suitable for a range of samples, including wastewater and soil extracts, and are described in standard methods like ISO 6778 and ASTM D1426. metrohm.commetrohm.com
Voltammetric and Amperometric Sensors: Advanced electrochemical sensors are being developed for ammonia detection. These can involve various principles, including amperometric detection where the current generated from the electrochemical oxidation of ammonia is measured. lew.ro Recent research has focused on developing highly sensitive sensors, for instance, using laser-induced graphene electrodes, capable of measuring ammonium concentrations in soil slurries with limits of quantification as low as 1.5 ppm. acs.org
The table below summarizes key characteristics of electrochemical methods for ammonia.
| Method | Principle | Measurement Range | Key Features |
| Ion-Selective Electrode (ISE) | Potentiometric measurement based on ammonia gas diffusion across a membrane. metrohm.commetrohm.com | Wide range, can be up to 17 g/L. atlantis-press.com | Fast, suitable for turbid/colored samples, well-established standards exist. metrohm.commetrohm.com |
| Electrochemical Impedance Spectroscopy (EIS) | Measures change in charge transfer resistance on an ionophore-coated electrode surface as ammonium binds. acs.org | 0 - 32 ppm (in soil slurry). acs.org | Allows for direct, continuous measurement in situ without sample pretreatment. acs.org |
Method Validation and Quality Control in Environmental Residue Analysis
To ensure that data from the analysis of Flumioxazin and its degradates are reliable and fit for purpose, analytical methods must be rigorously validated, and stringent quality control (QC) procedures must be implemented. mdpi.comresearchgate.net This is a fundamental requirement for laboratory accreditation under standards such as ISO/IEC 17025. scielo.breurl-pesticides.eu
Method Validation
Method validation is the process of demonstrating that an analytical procedure is suitable for its intended use. scielo.brnih.gov Key performance parameters are evaluated using samples of the matrices of interest (e.g., soil, water).
Selectivity/Specificity: The ability of the method to differentiate and quantify the analyte(s) in the presence of other components expected to be in the sample, such as matrix components or other potential contaminants. nih.gov
Linearity and Range: The linearity of an analytical procedure is its ability to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range. scielo.brnih.gov This is typically evaluated by analyzing a series of standards and assessing the coefficient of determination (R²) of the calibration curve, which should ideally be >0.99. nih.gov
Accuracy (Trueness): Accuracy refers to the closeness of the mean of a set of results to the actual (true) value. It is typically assessed through recovery studies, where the matrix is fortified (spiked) with a known amount of the analyte. thermofisher.comresearchgate.net Recoveries are generally expected to be within the 70-120% range. scielo.brthermofisher.com
Precision: Precision expresses the closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. It is usually expressed as the relative standard deviation (RSD) and is evaluated at two levels: repeatability (intra-day precision) and intermediate precision (inter-day or inter-analyst precision). scielo.br An RSD below 20% is often considered acceptable. scielo.br
Limit of Detection (LOD) and Limit of Quantitation (LOQ): The LOD is the lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value. The LOQ is the lowest concentration of an analyte that can be reliably quantified with acceptable precision and accuracy. nih.govresearchgate.net For Flumioxazin in soil, methods have been validated with an LOQ of 0.01 mg/kg. epa.gov
Matrix Effect: In techniques like LC-MS/MS or GC-MS, co-eluting compounds from the sample matrix can suppress or enhance the analyte's signal, leading to inaccurate quantification. nih.govnih.gov This effect is evaluated by comparing the response of an analyte in a pure solvent standard to its response in a matrix-matched standard. nih.gov
Robustness: A measure of a method's capacity to remain unaffected by small, but deliberate, variations in method parameters (e.g., pH, temperature, mobile phase composition), providing an indication of its reliability during normal usage. nih.gov
The following table presents typical validation parameters for pesticide residue analysis.
| Parameter | Acceptance Criteria | Purpose |
| Accuracy (Recovery) | 70-120% | To assess systematic error (bias). thermofisher.com |
| Precision (RSD) | ≤ 20% | To assess random error. scielo.br |
| Linearity (R²) | > 0.99 | To confirm a proportional response to concentration. nih.gov |
| LOQ | Must be below regulatory limits or levels of interest. | To define the lower limit of reliable measurement. epa.gov |
Quality Control
QC involves the operational techniques and activities used to fulfill requirements for quality. mdpi.comeurl-pesticides.eu It ensures that the validated method performs as expected on a day-to-day basis.
Analysis of Blanks: Method blanks (unfortified matrix samples) are analyzed with each batch of samples to check for contamination during the analytical process. usgs.gov
Recovery Checks: A fortified (spiked) sample or a laboratory-fortified blank is analyzed with each sample set to monitor the method's ongoing accuracy and precision. thermofisher.comusgs.gov
Calibration Checks: The instrument's calibration is verified at the beginning and end of each analytical run, and often periodically within the run, by analyzing a calibration standard. eurl-pesticides.eu
Use of Certified Reference Materials (CRMs): When available, CRMs are analyzed to provide an independent assessment of method accuracy.
Internal Standards: An internal standard, a compound not expected to be in the sample but with similar chemical properties to the analyte, may be added to all samples, blanks, and standards to correct for variations in extraction efficiency and instrument response. scielo.br
Proficiency Testing: Participation in inter-laboratory proficiency testing schemes provides an external and objective evaluation of a laboratory's performance against its peers. thermofisher.com
Interactions with Other Agrochemicals and Adjuvants
Synergistic and Antagonistic Effects in Herbicide Mixtures
Combinatorial Efficacy Studies with Other Herbicides
Numerous studies have evaluated the performance of flumioxazin (B1672886) in combination with other herbicides, demonstrating both enhanced and diminished efficacy depending on the tank-mix partner and target weed species.
Synergistic and Additive Interactions:
In sugarcane, combinations of flumioxazin with metribuzin (B1676530) and diclosulam (B129774) have shown high and sustained efficacy, maintaining over 90% weed control across various evaluation periods. nih.govtandfonline.com The interaction with metribuzin, which has a similar half-life, has been suggested to be synergistic. nih.govtandfonline.com
Mixtures with herbicides having longer half-lives, such as imazapic, can complement the action of flumioxazin, leading to more durable weed management. nih.govtandfonline.com
In peanut cultivation, tank-mixing flumioxazin with metolachlor (B1676510) improved the control of entireleaf morningglory and yellow nutsedge compared to flumioxazin alone. allenpress.com
For weed control in gladiolus, combining flumioxazin with S-metolachlor or oryzalin (B97938) significantly improved the control of yellow nutsedge. researchgate.net
Studies on glyphosate-resistant weeds have shown that tank mixtures of glyphosate (B1671968) with flumioxazin, chlorimuron-ethyl, or bentazon can be effective, with the interactions being mostly additive. awsjournal.org
A mixture of flumioxazin and glyphosate has demonstrated excellent weed control in citrus orchards. weedcontroljournal.org
The combination of pyroxasulfone (B108660) and flumioxazin offers both extended residual control from pyroxasulfone and rapid knockdown from flumioxazin. pomais.com
Antagonistic and Reduced Efficacy Interactions:
A study on sunflower crops revealed an antagonistic interaction between flumioxazin and promethrin, resulting in poor weed control. researchgate.net
The combination of flumioxazin and isoxaflutole, while initially effective, showed a significant decline in control over time in sugarcane. nih.govtandfonline.com
In some instances, the interaction between glyphosate and sulfentrazone (B1681188) has been found to be antagonistic for the control of certain weed species. awsjournal.org
Table 1: Efficacy of Flumioxazin in Herbicide Mixtures Against Various Weeds
| Flumioxazin Combination | Target Weed(s) | Interaction Type | Efficacy | Citation |
| + Metribuzin | Multiple species in sugarcane | Synergistic (suggested) | >90% control | nih.govtandfonline.com |
| + Diclosulam | Multiple species in sugarcane | Additive/Complementary | >90% control | nih.govtandfonline.com |
| + Imazapic | Multiple species in sugarcane | Complementary | Sustained control | nih.govtandfonline.com |
| + Isoxaflutole | Multiple species in sugarcane | Initially effective, then diminished | High initial control, declined after 20 DAA | nih.govtandfonline.com |
| + Promethrin | Weeds in sunflower | Antagonistic | Poor weed control | researchgate.net |
| + Metolachlor | Entireleaf morningglory, Yellow nutsedge in peanut | Additive | Increased control | allenpress.com |
| + Glyphosate | Richardia brasiliensis, Amaranthus hybridus, Galinsoga parviflora | Additive | Efficient weed control | awsjournal.org |
Physiological Basis of Synergism/Antagonism in Plant Interactions
The physiological mechanisms underlying the synergistic or antagonistic interactions of herbicide mixtures are complex and multifaceted.
Synergism can occur through several mechanisms:
Enhanced Uptake and Translocation: One herbicide may facilitate the absorption and movement of the other within the plant.
Inhibition of Detoxification: A herbicide might inhibit the metabolic pathways that would normally detoxify its partner herbicide, thus increasing its effective concentration and persistence at the target site.
Multiple Target Site Inhibition: When two herbicides act on different essential biochemical pathways, the combined effect can be more lethal to the plant than either herbicide alone. Flumioxazin inhibits PPO, and when mixed with a herbicide that inhibits a different enzyme, such as acetolactate synthase (ALS) or acetyl-CoA carboxylase (ACCase), the plant's ability to compensate for the metabolic disruption is severely compromised.
Antagonism can arise from:
Reduced Uptake or Translocation: One herbicide may interfere with the absorption or movement of the other.
Biochemical Antagonism: The herbicides may have opposing effects on a particular metabolic pathway, or one may induce a stress response in the plant that enhances the detoxification of the other. For example, the rapid necrosis caused by a contact herbicide like flumioxazin could potentially limit the translocation of a systemic herbicide partner.
Chemical Incompatibility: The herbicides may react with each other in the spray tank, reducing the availability of one or both active ingredients.
Adjuvant Systems for Enhanced Performance
Adjuvants are substances added to a herbicide formulation or tank mix to improve its effectiveness. They can play a critical role in the performance of flumioxazin by influencing its uptake and activity.
Influence of Surfactants on Foliar Uptake and Efficacy
Surfactants are almost always included in foliar herbicide applications to improve the retention of spray droplets and the penetration of the active ingredient through the plant's cuticle. nih.govresearchgate.net
Mechanism of Action: Surfactants enhance herbicide uptake by reducing the surface tension of the spray droplet, allowing for better spreading and coverage on the leaf surface. They can also help to dissolve the waxy cuticle of the leaf, facilitating the entry of the herbicide. nih.govresearchgate.net
Factors Influencing Surfactant Performance: The effectiveness of a surfactant is dependent on several factors, including its chemical structure (hydrophilic-lipophilic balance), concentration, the physicochemical properties of the herbicide, and the characteristics of the target plant species' leaf surface. nih.govresearchgate.net
Types of Surfactants:
Non-ionic surfactants (NIS): These are commonly used with herbicides. For some herbicides, surfactants with a higher ethylene (B1197577) oxide (EO) content enhance uptake, while for others, a lower EO content is more beneficial. nih.govresearchgate.net
Crop oil concentrates (COC) and methylated seed oils (MSO): These can further enhance the penetration of some herbicides, including flumioxazin, particularly for burndown applications. epa.gov The addition of a COC or MSO can increase the burndown activity on certain weeds. epa.gov
Considerations for Flumioxazin: When applying flumioxazin post-emergence, it is often recommended to mix it with an approved adjuvant like a crop oil concentrate or a non-ionic surfactant. amazonaws.com However, it is crucial to verify the compatibility of the mixture through a jar test before application. epa.govamazonaws.com
Role of Ammonium (B1175870) Salts (General) in Enhancing Herbicide Activity
Ammonium salts, such as ammonium sulfate (B86663) (AMS), are frequently added to herbicide spray mixtures to enhance their performance, particularly for weak acid herbicides.
Overcoming Hard Water Antagonism: Hard water contains cations like calcium (Ca²⁺) and magnesium (Mg²⁺) that can bind with weak acid herbicides, reducing their efficacy. Ammonium sulfate can overcome this antagonism by providing a surplus of ammonium ions (NH₄⁺) that preferentially interact with the herbicide, preventing the formation of less effective calcium or magnesium salts. researchgate.net
Enhancing Uptake and Translocation: Ammonium salts can increase the absorption and translocation of some herbicides. researchgate.netresearchgate.net The exact mechanism is not fully understood but may involve effects on the plant cell membrane or an increase in the pH gradient across the membrane, facilitating herbicide movement.
Application with Flumioxazin: Product labels for flumioxazin often recommend the addition of a spray-grade nitrogen source, such as ammonium sulfate or a 28-32% nitrogen solution, to the spray mixture along with a surfactant to enhance weed control. epa.govamazonaws.com
Compatibility and Stability in Tank Mixtures
Ensuring the physical and chemical compatibility of flumioxazin with other agrochemicals in a tank mix is critical for a successful application.
Physical Incompatibility: This can manifest as the formation of precipitates, flocculation (fine particles in suspension), or clabbering (thickening of the mixture). amazonaws.com Such issues can lead to clogged spray nozzles and uneven application, reducing the effectiveness of the herbicides and potentially causing crop injury.
Chemical Incompatibility: This involves a chemical reaction between the mixed products, which can lead to the degradation of one or more active ingredients.
Mixing Order: The order in which products are added to the spray tank is crucial. A general recommendation is to add water-soluble bags first, followed by dry formulations (like water-dispersible granules of flumioxazin), flowables, emulsifiable concentrates, and then solutions. epa.govamazonaws.com Adjuvants are typically added near the end of the process. amazonaws.com
Jar Testing: Before large-scale mixing, a jar test is recommended to verify the physical compatibility of the intended tank mix partners. epa.govamazonaws.com This involves mixing the components in the correct proportions in a small, clear container to observe for any signs of incompatibility.
Stability: Flumioxazin formulations can have limitations regarding their stability in solution, with a propensity to form precipitates during storage. scribd.com It is generally advised to apply spray solutions containing flumioxazin on the same day they are mixed and to maintain continuous agitation in the spray tank. amazonaws.com
Advanced Research Perspectives and Future Directions
Application of Artificial Intelligence and Machine Learning in Herbicide Discovery and Resistance Prediction
The application of artificial intelligence (AI) and machine learning (ML) in the context of Flumioxazin-monoamide Ammonia (B1221849) Salt is not documented in the scientific literature. AI and ML are powerful tools for accelerating the discovery of new herbicides and for predicting the evolution of weed resistance. However, the lack of foundational biological and chemical data for Flumioxazin-monoamide Ammonia Salt precludes the development and application of such computational models for this specific compound.
Development of Sustainable Weed Management Systems Incorporating this compound
There is no available information on the development of sustainable weed management systems that specifically incorporate this compound. Research in this area would typically involve field trials, efficacy studies on various weed species, and an evaluation of its integration with other weed control tactics. The absence of such data prevents any assessment of its potential role in sustainable agriculture.
Long-Term Ecological Impact Studies of this compound in Diverse Environments
Specific long-term ecological impact studies for this compound are not found in the public record. While the environmental fate of the parent compound, Flumioxazin (B1672886), has been investigated, with studies on its degradation and mobility in soil and water, this information cannot be directly extrapolated to its monoamide ammonia salt derivative. acs.orgepa.govnih.gov The persistence, mobility, and potential for bioaccumulation of this compound would need to be independently assessed through dedicated long-term studies in a variety of environmental conditions.
Q & A
Q. What are the recommended analytical techniques for characterizing the purity and structural integrity of Flumioxazin-monoamide Ammonia Salt in laboratory settings?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR) Spectroscopy : Use H and C NMR to confirm the presence of the monoamide group and ammonia salt formation. Pay attention to chemical shifts associated with the ammonium ion (NH) and adjacent functional groups .
- High-Performance Liquid Chromatography (HPLC) : Optimize mobile phase conditions (e.g., ammonium formate buffer at pH 6.5–7.5) to assess purity and detect degradation products .
- Mass Spectrometry (MS) : Employ electrospray ionization (ESI-MS) to verify molecular weight and fragmentation patterns, particularly for labile ammonium bonds .
Q. How can researchers synthesize this compound with high yield and reproducibility?
Methodological Answer:
- Stepwise Aminolysis : React flumioxazin with ammonia under controlled pH (8–9) in anhydrous ethanol. Monitor reaction progress via thin-layer chromatography (TLC) to avoid over-ammoniation .
- Purification : Use recrystallization in a mixed solvent system (e.g., ethanol-water) to isolate the ammonium salt. Confirm crystallinity via X-ray diffraction (XRD) .
- Yield Optimization : Adjust stoichiometric ratios (amine:acid = 1:1.2) and temperature (25–30°C) to minimize side reactions .
Q. What stability considerations are critical for storing this compound in research environments?
Methodological Answer:
- Moisture Sensitivity : Store in desiccators with silica gel to prevent hydrolysis of the ammonium group. Conduct accelerated stability studies (40°C/75% RH) to predict shelf life .
- Light Exposure : Use amber glassware to avoid photodegradation, as UV-Vis spectra (200–400 nm) indicate sensitivity to UV light .
- Temperature : Long-term storage at –20°C is recommended for aqueous solutions, with periodic pH checks to detect decomposition .
Advanced Research Questions
Q. How does the protonation state of the ammonium group in this compound influence its reactivity in aqueous solutions?
Methodological Answer:
- pH-Dependent Studies : Use potentiometric titration to determine pKa values of the ammonium group. Correlate protonation states (NH vs. NH) with solubility and reactivity in buffered systems (e.g., ammonium formate buffers) .
- Kinetic Analysis : Compare reaction rates in acidic (pH 4) vs. neutral (pH 7) conditions to assess nucleophilic substitution pathways involving the ammonium ion .
Q. What experimental strategies resolve contradictory data on the environmental persistence of ammonium salt derivatives like this compound?
Methodological Answer:
- Comparative Biodegradation Assays : Use OECD 301B (Ready Biodegradability) tests under varying aerobic/anaerobic conditions. Monitor degradation via LC-MS and compare with structurally similar ammonium salts (e.g., fatty acid ammonium salts) .
- Soil Column Studies : Evaluate leaching potential by simulating field conditions (pH 5.5–7.0, organic matter content 2–5%). Address discrepancies by normalizing data to soil cation-exchange capacity (CEC) .
Q. What in vitro models are suitable for studying the mechanism of action of this compound in targeted cellular pathways?
Methodological Answer:
- Enzyme Inhibition Assays : Use purified acetyl-CoA carboxylase (ACCase) or protoporphyrinogen oxidase (PPO) enzymes to quantify inhibition kinetics (IC). Compare with non-ammonium analogs to isolate salt-specific effects .
- Cell Culture Models : Apply the compound to Arabidopsis thaliana protoplasts or mammalian HEK293 cells transfected with plant PPO isoforms. Measure reactive oxygen species (ROS) generation via fluorescence microscopy .
Q. How can researchers differentiate between ionic and non-ionic interactions of this compound in chromatographic separations?
Methodological Answer:
- Ion-Pair Chromatography : Use tetrabutylammonium bromide (TBAB) as a counterion in reversed-phase HPLC. Compare retention times with/without ion-pairing agents to assess ionic interaction dominance .
- Capillary Electrophoresis (CE) : Perform separations in bare fused-silica capillaries with ammonium formate background electrolyte (BGE). Variations in migration time with pH indicate charge-based interactions .
Q. What computational methods predict the binding affinity of this compound to biological targets?
Methodological Answer:
- Molecular Dynamics (MD) Simulations : Model the ammonium group’s interaction with enzyme active sites (e.g., PPO’s hydrophobic pocket). Use AMBER or GROMACS force fields with explicit solvent models .
- Docking Studies : Employ AutoDock Vina to simulate ligand-receptor binding. Validate predictions with experimental IC values from enzyme assays .
Data Analysis and Contradiction Resolution
Q. How should researchers address discrepancies in reported solubility profiles of this compound across studies?
Methodological Answer:
- Standardized Protocols : Adopt OECD 105 guidelines for solubility testing. Control variables like temperature (±0.5°C), agitation speed, and ionic strength (e.g., 0.1 M NaCl) .
- Hansen Solubility Parameters (HSP) : Calculate HSP values to predict compatibility with solvents. Compare experimental vs. theoretical data to identify outliers .
Q. What statistical approaches are recommended for analyzing dose-response data in studies involving this compound?
Methodological Answer:
- Nonlinear Regression : Fit data to log-logistic models (e.g., EC estimation) using software like OriginLab or GraphPad Prism. Report confidence intervals (95%) and R values .
- ANOVA with Tukey’s Post Hoc Test : Use for multi-group comparisons (e.g., different salt concentrations). Address variance heterogeneity via data transformation (e.g., log or Box-Cox) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
